molecular formula C26H46N8O12S B14231336 L-Seryl-L-seryl-L-alanyl-L-glutaminyl-L-seryl-L-cysteinyl-L-leucine CAS No. 521919-17-5

L-Seryl-L-seryl-L-alanyl-L-glutaminyl-L-seryl-L-cysteinyl-L-leucine

Cat. No.: B14231336
CAS No.: 521919-17-5
M. Wt: 694.8 g/mol
InChI Key: UDCHSHSTKSAAIY-GOMYCMKKSA-N
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Description

L-Seryl-L-seryl-L-alanyl-L-glutaminyl-L-seryl-L-cysteinyl-L-leucine: is a peptide compound composed of seven amino acids: serine, alanine, glutamine, cysteine, and leucine. Peptides like this one are of significant interest in various fields of scientific research due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-alanyl-L-glutaminyl-L-seryl-L-cysteinyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of many peptides and proteins.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: DTT or β-mercaptoethanol in aqueous buffers.

    Substitution: Standard SPPS reagents and conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Seryl-L-seryl-L-alanyl-L-glutaminyl-L-seryl-L-cysteinyl-L-leucine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-alanyl-L-glutaminyl-L-seryl-L-cysteinyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical research.

    L-Seryl-L-glutaminyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-prolyl-L-alanine: Another peptide with a similar structure but different sequence and properties.

Uniqueness

L-Seryl-L-seryl-L-alanyl-L-glutaminyl-L-seryl-L-cysteinyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic benefits. Its cysteine residue allows for the formation of disulfide bonds, adding to its structural stability and functional diversity.

Properties

CAS No.

521919-17-5

Molecular Formula

C26H46N8O12S

Molecular Weight

694.8 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H46N8O12S/c1-11(2)6-15(26(45)46)31-25(44)18(10-47)34-24(43)17(9-37)33-22(41)14(4-5-19(28)38)30-20(39)12(3)29-23(42)16(8-36)32-21(40)13(27)7-35/h11-18,35-37,47H,4-10,27H2,1-3H3,(H2,28,38)(H,29,42)(H,30,39)(H,31,44)(H,32,40)(H,33,41)(H,34,43)(H,45,46)/t12-,13-,14-,15-,16-,17-,18-/m0/s1

InChI Key

UDCHSHSTKSAAIY-GOMYCMKKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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